Diethyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)malonate Diethyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)malonate
Brand Name: Vulcanchem
CAS No.: 304896-37-5
VCID: VC7201950
InChI: InChI=1S/C18H17ClO5/c1-3-22-17(20)14(18(21)23-4-2)11-12-9-10-16(24-12)13-7-5-6-8-15(13)19/h5-11H,3-4H2,1-2H3
SMILES: CCOC(=O)C(=CC1=CC=C(O1)C2=CC=CC=C2Cl)C(=O)OCC
Molecular Formula: C18H17ClO5
Molecular Weight: 348.78

Diethyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)malonate

CAS No.: 304896-37-5

Cat. No.: VC7201950

Molecular Formula: C18H17ClO5

Molecular Weight: 348.78

* For research use only. Not for human or veterinary use.

Diethyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)malonate - 304896-37-5

Specification

CAS No. 304896-37-5
Molecular Formula C18H17ClO5
Molecular Weight 348.78
IUPAC Name diethyl 2-[[5-(2-chlorophenyl)furan-2-yl]methylidene]propanedioate
Standard InChI InChI=1S/C18H17ClO5/c1-3-22-17(20)14(18(21)23-4-2)11-12-9-10-16(24-12)13-7-5-6-8-15(13)19/h5-11H,3-4H2,1-2H3
Standard InChI Key LLOJSZZGHTUNKJ-UHFFFAOYSA-N
SMILES CCOC(=O)C(=CC1=CC=C(O1)C2=CC=CC=C2Cl)C(=O)OCC

Introduction

Diethyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)malonate is a complex organic compound with a molecular formula of C18H17ClO5 and a CAS number of 304896-37-5 . This compound belongs to the class of malonates, which are esters of malonic acid, and features a furan ring substituted with a 2-chlorophenyl group. The presence of both furan and chlorophenyl moieties suggests potential applications in organic synthesis and medicinal chemistry due to their versatility in forming various derivatives.

Synthesis and Preparation

The synthesis of Diethyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)malonate typically involves condensation reactions between appropriate precursors. For example, a Knoevenagel condensation between diethyl malonate and a suitable aldehyde (e.g., 5-(2-chlorophenyl)furan-2-carbaldehyde) could yield this compound. The reaction conditions, such as solvent choice and catalysts, can significantly influence the yield and purity of the product.

Potential Applications

While specific applications of Diethyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)malonate are not widely documented, compounds with similar structures are often explored in medicinal chemistry for their potential biological activities. The presence of a furan ring and a chlorophenyl group suggests possible uses in the synthesis of pharmaceuticals or agrochemicals, where these moieties can contribute to bioactivity.

Research Findings and Future Directions

Research on Diethyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)malonate is limited, but studies on similar compounds highlight the importance of furan and chlorophenyl moieties in biological activity. Future research could focus on exploring its synthetic versatility and potential applications in drug discovery or materials science.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator